Streptomycin Sulfate: A Comprehensive Technical Guide for the Modern Researcher
Streptomycin Sulfate: A Comprehensive Technical Guide for the Modern Researcher
This guide provides an in-depth exploration of the fundamental properties of streptomycin sulfate, a cornerstone aminoglycoside antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of its mechanism, practical applications, and the critical challenge of bacterial resistance. The insights herein are grounded in established scientific principles and aim to empower researchers to utilize this vital compound with precision and efficacy.
Introduction: The Enduring Legacy of a Pioneering Antibiotic
First isolated in 1943 from Streptomyces griseus by Albert Schatz, streptomycin was a groundbreaking discovery that heralded the age of antibiotics and provided the first effective treatment for tuberculosis.[1] Its sulfate salt form is widely used in both clinical and research settings.[2][3] Belonging to the aminoglycoside class, streptomycin exhibits potent bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative organisms and Mycobacterium tuberculosis.[1][4][5] This guide will delve into the core scientific principles that underpin its utility and the evolving landscape of its application in the face of antimicrobial resistance.
Mechanism of Action: A Multi-pronged Assault on Bacterial Protein Synthesis
Streptomycin's bactericidal effect stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[1][4][6] This interaction disrupts protein synthesis through a tripartite mechanism:
-
Inhibition of Initiation Complex Formation: Streptomycin interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, thereby preventing the formation of the initiation complex necessary to start protein translation.[4][6]
-
mRNA Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome, leading to the inaccurate pairing of codons and anticodons. This results in the synthesis of non-functional or aberrant proteins.[1][2][4]
-
Breakup of Polysomes: Streptomycin can cause the breakdown of polysomes (multiple ribosomes translating the same mRNA molecule) into nonfunctional monosomes, further halting protein production.[4]
This multifaceted attack ensures a rapid and lethal outcome for susceptible bacteria.[4]
Caption: Mechanism of action of streptomycin sulfate on the bacterial ribosome.
Physicochemical Properties for the Research Laboratory
A thorough understanding of streptomycin sulfate's physical and chemical properties is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to light gray or pale buff, hygroscopic powder | [7][8][9] |
| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ | [3] |
| Molecular Weight | 1457.41 g/mol | [3][7] |
| Solubility | Highly soluble in water (>20 mg/mL); Insoluble in ethanol, isopropanol, ether, and carbon tetrachloride. | [9][10][11] |
| Stability | Stable in neutral solutions for weeks at <25°C. Unstable in strong acids and alkalis. Solutions may darken upon exposure to strong sunlight and moist air. | [8][10] |
| Optimal pH for Activity | More active at alkaline pH, with the strongest effect at pH 7.8. | [3][10] |
| Storage | Store powder at 2-8°C in a tight, light-resistant container. | [9] |
Core Applications in Scientific Research
Beyond its clinical applications, streptomycin sulfate is an indispensable tool in the research laboratory.
Prevention of Bacterial Contamination in Cell Culture
In combination with penicillin, streptomycin is a standard component of antibiotic cocktails used to prevent bacterial contamination in eukaryotic cell cultures.[1][12]
Experimental Protocol: Preparation of a 100X Penicillin-Streptomycin Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Reconstitution: Aseptically add 20 mL of sterile distilled water or phosphate-buffered saline (PBS) to a vial containing 1,000,000 units of penicillin G sodium and 1 g of streptomycin sulfate.
-
Dissolution: Gently swirl the vial until the powders are completely dissolved.
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials. Store the aliquots at -20°C for up to one year.
-
Working Concentration: For use in cell culture media, dilute the 100X stock solution 1:100 to achieve a final concentration of 100 units/mL penicillin and 100 µg/mL streptomycin.
Nucleic Acid Removal in Protein Purification
Streptomycin sulfate can be utilized to precipitate nucleic acids (rRNA, mRNA, and DNA) from bacterial cell lysates, thereby aiding in the purification of proteins.[1][12] This is particularly effective due to its high affinity for ribosomes.
Experimental Protocol: Nucleic Acid Precipitation from a Bacterial Lysate
-
Prepare Streptomycin Sulfate Solution: Prepare a 10% (w/v) stock solution of streptomycin sulfate in nuclease-free water and sterilize by filtration through a 0.22 µm filter.
-
Cell Lysis: Resuspend the bacterial cell pellet in a suitable lysis buffer. Lyse the cells using appropriate methods (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Precipitation: Slowly add the 10% streptomycin sulfate solution to the clarified supernatant to a final concentration of 1% (w/v), while gently stirring on ice.
-
Incubation: Continue stirring on ice for 15-30 minutes to allow for the precipitation of the nucleic acid-streptomycin complexes.
-
Removal of Precipitate: Centrifuge the mixture at high speed for 20-30 minutes at 4°C. The supernatant will contain the protein fraction, while the pellet will contain the precipitated nucleic acids.
-
Further Purification: Carefully decant the supernatant for subsequent protein purification steps (e.g., ammonium sulfate precipitation, chromatography).
Caption: Workflow for nucleic acid removal using streptomycin sulfate in protein purification.
Mechanisms of Bacterial Resistance to Streptomycin
The emergence of streptomycin-resistant bacterial strains poses a significant challenge.[4][13] Understanding the molecular basis of resistance is crucial for the development of effective countermeasures. The primary mechanisms of resistance include:
-
Target Modification: This is a common mechanism and often involves mutations in the genes encoding the components of the streptomycin binding site on the ribosome.[14][15]
-
Mutations in the rpsL gene: This gene encodes the ribosomal protein S12. Alterations in this protein can reduce the binding affinity of streptomycin to the ribosome.[14][16]
-
Mutations in the 16S rRNA gene (rrs): Changes in the nucleotide sequence of the 16S rRNA can also disrupt the streptomycin binding site.[14][15]
-
-
Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes capable of modifying and inactivating the streptomycin molecule. Aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside phosphotransferases (APHs), can add chemical groups (e.g., phosphate) to the antibiotic, preventing it from binding to the ribosome.[15]
-
Efflux Pumps: Some bacteria possess membrane-associated efflux pumps that actively transport streptomycin out of the cell, preventing it from reaching its intracellular target.[15][17]
Caption: Key mechanisms of bacterial resistance to streptomycin.
Conclusion
Streptomycin sulfate remains a powerful and relevant tool in the arsenal of modern researchers. Its well-characterized mechanism of action makes it an excellent model for studying antibiotic function and resistance. By understanding its fundamental properties, adhering to established protocols, and being mindful of the mechanisms by which bacteria evade its effects, scientists can continue to leverage this historic antibiotic to advance biological and biomedical research.
References
-
What is Streptomycin Sulfate used for? - Patsnap Synapse. (2024-06-14). [Link]
-
Streptomycin - Wikipedia. [Link]
-
Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC - NIH. [Link]
-
What is the mechanism of Streptomycin Sulfate? - Patsnap Synapse. (2024-07-17). [Link]
-
Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance - PDB-101. [Link]
-
Streptomycin Sulfate: Its Impact on Bacterial Infections and Agricultural Applications. [Link]
-
EXTOXNET PIP - STREPTOMYCIN - Oregon State University. [Link]
-
Streptomycin | C21H39N7O12 | CID 19649 - PubChem - NIH. [Link]
-
Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem. [Link]
-
Streptomycin Sulfate in Focus: Clinical Applications and Research Utility. [Link]
-
Streptomycin Stock Solution Preparation and Recipe - NovoPro Bioscience Inc. [Link]
-
Variation in Streptomycin Resistance Mechanisms in Clavibacter michiganensis. (2019-10-02). [Link]
-
Streptomycin Sulphate - HiMedia Laboratories. [Link]
-
Mechanism of Action of streptomycin and mechanism of resistance... - ResearchGate. [Link]
-
The Science Behind Streptomycin Sulfate: From Ribosomes to Resistance. [Link]
-
Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens - PMC - NIH. [Link]
Sources
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 3. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]
- 4. What is Streptomycin Sulfate used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 7. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. himedialabs.com [himedialabs.com]
- 10. EXTOXNET PIP - STREPTOMYCIN [extoxnet.orst.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
